

Application Notes and Protocols for AF 568 DBCO In Situ Hybridization

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Compound of Interest		
Compound Name:	AF 568 DBCO	
Cat. No.:	B12363973	Get Quote

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This document provides a detailed protocol for the detection of specific RNA sequences within fixed cells and tissues using an azide-modified oligonucleotide probe followed by fluorescent labeling with **AF 568 DBCO** via copper-free click chemistry. This method offers a robust and highly specific alternative to traditional in situ hybridization (ISH) techniques that rely on antibody-based detection of labeled probes.

Principle

The **AF 568 DBCO** in situ hybridization protocol is a two-step process. First, an oligonucleotide probe containing an azide modification is hybridized to the target RNA sequence within the cell or tissue. Second, the azide-labeled probe is detected through a bioorthogonal reaction with **AF 568 DBCO**. DBCO (Dibenzocyclooctyne) reacts specifically and covalently with the azide group in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction is highly efficient, occurs under physiological conditions without the need for a cytotoxic copper catalyst, and results in stable labeling of the target RNA with the bright and photostable AF 568 fluorophore.[1][2][3]

Key Features:







- High Specificity: The bioorthogonal nature of the click chemistry reaction minimizes off-target labeling.[1][2]
- High Sensitivity: The brightness and photostability of the AF 568 dye allow for the detection of low-abundance RNA targets.[4]
- Copper-Free: Avoids the cytotoxicity associated with copper-catalyzed click chemistry, preserving cellular morphology.[1][2]
- Versatility: This protocol can be adapted for various sample types, including cultured cells and tissue sections.

Materials and Reagents



Reagent	Supplier	Comments
Azide-Modified Oligonucleotide Probe	Custom Synthesis	Design probes to be 20-50 nucleotides in length with a GC content of 40-60%. Azide modifications can be incorporated at the 3' or 5' end. [5][6]
AF 568 DBCO	Various	Store at -20°C, protected from light.[7]
Paraformaldehyde (PFA)	Electron Microscopy Sciences	Prepare a fresh 4% (w/v) solution in 1X PBS for fixation. Handle in a fume hood.
Phosphate-Buffered Saline (PBS), RNase-free	Various	
Hybridization Buffer	Prepare in-house	50% formamide, 5X SSC, 50 μg/mL heparin, 1X Denhardt's solution, 0.1% Tween-20, 500 μg/mL yeast tRNA.
20X Saline-Sodium Citrate (SSC) Buffer	Various	
Proteinase K	Various	_
DAPI (4',6-diamidino-2- phenylindole)	Various	For nuclear counterstaining.
Mounting Medium	Various	Antifade mounting medium is recommended.

Experimental ProtocolsI. Sample Preparation

A. Cultured Cells on Coverslips



- Seed cells on sterile glass coverslips in a petri dish and culture overnight.
- Aspirate the culture medium and wash the cells twice with ice-cold 1X PBS.
- Fix the cells with 4% PFA in 1X PBS for 15 minutes at room temperature.
- Wash the cells three times with 1X PBS for 5 minutes each.
- Proceed to the hybridization step.
- B. Paraffin-Embedded Tissue Sections
- Deparaffinize the tissue sections by incubating them in xylene twice for 5 minutes each.
- Rehydrate the sections by sequential 5-minute incubations in 100%, 95%, 70%, and 50% ethanol.
- Wash with 1X PBS for 5 minutes.
- Permeabilize the tissue by incubating with Proteinase K (10 μg/mL in 1X PBS) for 10 minutes at 37°C.
- Wash twice with 1X PBS.
- Post-fix with 4% PFA in 1X PBS for 10 minutes at room temperature.
- · Wash three times with 1X PBS for 5 minutes each.

II. In Situ Hybridization

- Pre-hybridize the samples by incubating them in hybridization buffer for 1 hour at 37°C in a humidified chamber.
- Dilute the azide-modified oligonucleotide probe in hybridization buffer to a final concentration of 1-10 μ M.
- Denature the probe by heating at 85°C for 5 minutes, then immediately place on ice.
- Remove the pre-hybridization buffer and add the diluted probe to the samples.



- Incubate overnight at 37°C in a humidified chamber.
- Wash the samples with 2X SSC/50% formamide at 37°C for 30 minutes.
- Wash with 2X SSC at 37°C for 15 minutes.
- Wash with 1X SSC at room temperature for 15 minutes.

III. Copper-Free Click Chemistry Reaction

- Prepare a 10 mM stock solution of AF 568 DBCO in DMSO.
- Dilute the AF 568 DBCO stock solution to a final concentration of 10-50 μM in 1X PBS.
- Add the AF 568 DBCO solution to the samples and incubate for 1-2 hours at room temperature, protected from light.
- Wash the samples three times with 1X PBS containing 0.1% Tween-20 for 10 minutes each to remove unbound dye.

IV. Counterstaining and Mounting

- Counterstain the nuclei by incubating the samples with DAPI (300 nM in 1X PBS) for 5 minutes at room temperature.
- Wash three times with 1X PBS for 5 minutes each.
- Mount the coverslips on microscope slides using an antifade mounting medium.
- Seal the coverslips with nail polish and allow them to dry.

V. Imaging

 Image the samples using a fluorescence microscope equipped with appropriate filter sets for AF 568 (Excitation/Emission: ~579/603 nm) and DAPI (Excitation/Emission: ~358/461 nm).
 [4][7]

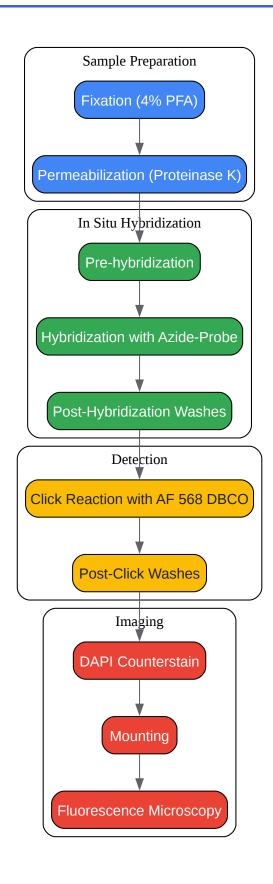
Quantitative Data Summary



Parameter	Recommended Range	Notes
Probe Design		
Probe Length	20-50 nucleotides	Longer probes may increase signal but also background.
GC Content	40-60%	To ensure specific binding at the hybridization temperature.
Hybridization		
Probe Concentration	1-10 μΜ	Optimal concentration should be determined empirically.
Hybridization Temperature	37°C	May need to be optimized based on the melting temperature (Tm) of the probe.
Hybridization Time	12-16 hours (overnight)	
Click Reaction		
AF 568 DBCO Concentration	10-50 μΜ	Higher concentrations may lead to increased background.
Incubation Time	1-2 hours	Longer incubation times may improve signal but can also increase background.
Incubation Temperature	Room Temperature	
Imaging		_
AF 568 Excitation Wavelength (max)	~579 nm	[4][7]
AF 568 Emission Wavelength (max)	~603 nm	[4][7]

Diagrams

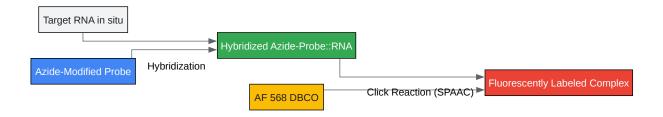




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Caption: Experimental workflow for AF 568 DBCO in situ hybridization.





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Caption: Schematic of the detection principle.

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